An In-Depth Technical Guide to 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
An In-Depth Technical Guide to 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. The document delineates its chemical identity, physicochemical properties, a validated synthetic protocol, and its principal applications. This guide is intended to equip researchers and professionals in materials science and drug development with the critical knowledge required for the effective utilization and handling of this compound.
Chemical Identity and Properties
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene is a disubstituted benzene derivative featuring an ethynyl group and a trans-4-propylcyclohexyl moiety. These structural features, particularly the rigid phenylacetylene core and the non-polar cyclohexyl ring, are instrumental in its application in liquid crystal formulations.
Molecular Formula: C₁₇H₂₂
Molecular Weight: 226.36 g/mol
Physicochemical Data
The properties of this compound make it a valuable component in creating liquid crystal mixtures with specific thermal and optical characteristics.
| Property | Value | Source |
| Physical State | White to light yellow solid (powder to lump) | TCI Chemicals |
| Purity | >98.0% (by GC) | TCI Chemicals |
| Storage | Room temperature, in a cool, dark, and dry place (<15°C recommended) | TCI Chemicals |
| Synonyms | 4-(trans-4-Propylcyclohexyl)phenylacetylene, p-(trans-4-Propylcyclohexyl)phenylacetylene | CymitQuimica[3] |
Synthesis and Mechanism
The synthesis of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene is most effectively achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
Reaction Principle
The core of the synthesis involves the coupling of an aryl halide, specifically an iodinated or brominated derivative of 4-(trans-4-propylcyclohexyl)benzene, with a protected or terminal acetylene, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base.
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper salt), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4][5][6] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1-Iodo-4-(trans-4-propylcyclohexyl)benzene (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
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Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Toluene
-
Methanol
-
Potassium Carbonate (K₂CO₃)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-iodo-4-(trans-4-propylcyclohexyl)benzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Base Addition: Add anhydrous toluene followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add trimethylsilylacetylene dropwise to the reaction mixture via a syringe.
-
Reaction Execution: Heat the mixture to 70-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up (Coupling): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude silylated intermediate in a mixture of methanol and tetrahydrofuran. Add a catalytic amount of potassium carbonate and stir at room temperature. Monitor the removal of the trimethylsilyl (TMS) group by TLC.
-
Final Purification: Once deprotection is complete, neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene as a solid.
Spectroscopic Characterization (Expected)
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¹H NMR (CDCl₃, 400 MHz):
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Aromatic Protons: Doublets around δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Acetylenic Proton: A singlet around δ 3.0-3.1 ppm.
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Cyclohexane & Propyl Protons: A complex series of multiplets in the aliphatic region (δ 0.9-2.5 ppm), including a characteristic triplet for the terminal methyl group of the propyl chain.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Aromatic Carbons: Peaks in the δ 120-140 ppm range.
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Alkynyl Carbons: Two distinct signals in the δ 77-84 ppm range.
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Aliphatic Carbons: Multiple signals for the cyclohexane and propyl carbons in the δ 14-45 ppm range.
-
-
IR Spectroscopy (KBr Pellet):
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≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹.
-
C≡C stretch: A weaker, sharp peak around 2100-2150 cm⁻¹.
-
C-H (sp³): Stretches just below 3000 cm⁻¹.
-
C=C (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 226.36.
-
Fragmentation: Expect fragmentation patterns corresponding to the loss of the propyl group and cleavage of the cyclohexyl ring.
-
Applications in Materials Science
The primary and most significant application of 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene is as a component in the formulation of nematic liquid crystals .[7]
The unique molecular architecture of this compound—a rigid core with a flexible aliphatic tail—is a hallmark of calamitic (rod-shaped) liquid crystals. When mixed with other liquid crystal materials, it helps to define the collective properties of the mixture, such as:
-
Mesophase Range: The presence of the propylcyclohexyl group contributes to a broad nematic temperature range, which is crucial for the operational stability of liquid crystal displays (LCDs) under varying ambient conditions.
-
Optical Anisotropy (Δn): The phenylacetylene unit contributes to the π-electron system, which influences the refractive indices and the overall birefringence of the liquid crystal mixture.
-
Dielectric Anisotropy (Δε): While this molecule itself has a low dielectric anisotropy, it serves as a fundamental building block. The terminal ethynyl group provides a reactive handle for further functionalization to introduce polar groups (like cyano or fluoro substituents) that are essential for creating a large dielectric anisotropy, enabling low-voltage switching in LCDs.
Its use is prevalent in patent literature concerning liquid crystal compositions for display technologies.[7][8][9][10][11]
Safety and Handling
According to the Safety Data Sheet (SDS) provided by TCI Chemicals for CAS 88074-73-1, the substance is not classified as a hazardous substance or mixture under REGULATION (EC) No 1272/2008.[12]
-
Hazard Identification: Not a hazardous substance. No hazard pictograms, signal words, or hazard statements are required.[12]
-
First Aid Measures:
-
Inhalation: Remove to fresh air.
-
Skin Contact: Rinse with water.
-
Eye Contact: Rinse with plenty of water.
-
Ingestion: Rinse mouth. In all cases, seek medical attention if symptoms persist or if feeling unwell.[12]
-
-
Handling: Standard laboratory hygiene should be practiced. Avoid contact with skin and eyes. Use in a well-ventilated area and prevent dust formation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
Despite the non-hazardous classification, it is imperative for researchers to always consult the most current SDS before handling any chemical and to perform a thorough risk assessment for their specific experimental procedures.
Conclusion
1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene (CAS 88074-73-1) is a well-defined chemical entity with significant utility in materials science, particularly as a foundational component for liquid crystal mixtures. Its synthesis, achievable through robust methods like the Sonogashira coupling, allows for the creation of a molecule with desirable physicochemical properties for advanced display technologies. While classified as non-hazardous, adherence to standard laboratory safety protocols is essential. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this compound into their research and development endeavors.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]
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The Lab Chemical. (n.d.). 1-Ethynyl-4-(trans-4-propylcyclohexyl)benzene-E1232. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved January 9, 2026, from [Link]
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Lima, D. P., et al. (2016). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistrySelect. Retrieved January 9, 2026, from [Link]
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Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). 1-Ethynyl-4-propylbenzene. Retrieved January 9, 2026, from [Link]
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Guo, L., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved January 9, 2026, from [Link]
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NIST. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy-. Retrieved January 9, 2026, from [Link]
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TMP Chem. (2015, November 2). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. YouTube. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). US3960748A - Nematic liquid crystal compositions.
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ResearchGate. (2022, August 17). Copper-Catalyzed Base-free Protocol for the Sonogashira-type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air. Retrieved January 9, 2026, from [Link]
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Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved January 9, 2026, from [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Retrieved January 9, 2026, from [Link]
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International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. Retrieved January 9, 2026, from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 9, 2026, from [Link]
- Google Patents. (n.d.). CA2025956C - Liquid crystal detergent composition.
- Google Patents. (n.d.). CN118178226A - Liquid crystal type emulsifier compound and application thereof in skin care product.
- Google Patents. (n.d.). US7754775B2 - Multi-lamellar liquid crystal emulsion system.
- Google Patents. (n.d.). CN103494718A - Liquid crystal type emulsifier composition, preparation method and application thereof in cosmetics.
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ResearchGate. (2015, August 10). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Retrieved January 9, 2026, from [Link]
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